molecular formula C4H9AsCl3N B14532688 tert-Butylarsorimidic trichloride CAS No. 62620-10-4

tert-Butylarsorimidic trichloride

Cat. No.: B14532688
CAS No.: 62620-10-4
M. Wt: 252.40 g/mol
InChI Key: RKJBVPPWOGYQSX-UHFFFAOYSA-N
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Description

tert-Butylarsorimidic trichloride is an organoarsenic compound characterized by the presence of a tert-butyl group attached to an arsenic atom, which is further bonded to three chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butylarsorimidic trichloride can be synthesized through the reaction of tert-butylarsine with chlorine gas. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:

tert-Butylarsine+Chlorine gastert-Butylarsorimidic trichloride\text{tert-Butylarsine} + \text{Chlorine gas} \rightarrow \text{this compound} tert-Butylarsine+Chlorine gas→tert-Butylarsorimidic trichloride

The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors equipped with safety measures to handle the toxic and reactive nature of the chemicals involved. The process includes the purification of the final product through distillation or recrystallization to achieve the desired quality for commercial use.

Chemical Reactions Analysis

Types of Reactions

tert-Butylarsorimidic trichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Higher oxidation state arsenic compounds.

    Reduction: Lower oxidation state arsenic compounds.

    Substitution: Various substituted arsenic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

tert-Butylarsorimidic trichloride is used as a precursor in the synthesis of other organoarsenic compounds

Biology and Medicine

Research into the biological activity of organoarsenic compounds has led to the exploration of this compound for potential therapeutic applications. Its unique structure may offer advantages in drug design and development.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism by which tert-butylarsorimidic trichloride exerts its effects involves the interaction of the arsenic atom with biological molecules or chemical substrates. The molecular targets and pathways depend on the specific application, but generally, the compound can form covalent bonds with nucleophilic sites, leading to changes in the structure and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylarsine: A precursor to tert-butylarsorimidic trichloride, with similar reactivity but different applications.

    Arsenic trichloride: Lacks the tert-butyl group, leading to different chemical properties and uses.

    tert-Butylphosphorimidic trichloride: Similar structure but with phosphorus instead of arsenic, resulting in distinct reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the tert-butyl group and the arsenic atom, which confer specific reactivity and potential applications not shared by its analogs. The combination of these features makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

62620-10-4

Molecular Formula

C4H9AsCl3N

Molecular Weight

252.40 g/mol

IUPAC Name

tert-butylimino(trichloro)-λ5-arsane

InChI

InChI=1S/C4H9AsCl3N/c1-4(2,3)9-5(6,7)8/h1-3H3

InChI Key

RKJBVPPWOGYQSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=[As](Cl)(Cl)Cl

Origin of Product

United States

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